molecular formula C25H14Cl2N7Na3O10S3 B12085940 Reactive Blue 81 CAS No. 75030-18-1

Reactive Blue 81

Cat. No.: B12085940
CAS No.: 75030-18-1
M. Wt: 808.5 g/mol
InChI Key: POWKFPVLIOLDNF-UHFFFAOYSA-K
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Description

Reactive Blue 81 (CAS: 18245, EC: 616-179-9) is an azo-based reactive dye primarily used for cotton textile dyeing. Its molecular formula is C₂₅H₁₄Cl₂N₇Na₃O₁₀S₃, with a molecular weight of 808.49 g/mol . The synthesis involves sequential reactions of H-acid, cyanuric acid, and 4-aminodiphenylamine-2-sulfonic acid, followed by diazotization and coupling . This compound exhibits strong anionic characteristics due to sulfonic acid groups, enabling high affinity for cellulosic fibers. However, its complex structure and resistance to biodegradation pose environmental challenges, necessitating advanced removal or degradation methods .

Properties

CAS No.

75030-18-1

Molecular Formula

C25H14Cl2N7Na3O10S3

Molecular Weight

808.5 g/mol

IUPAC Name

trisodium;6-[(4-anilino-3-sulfonatophenyl)diazenyl]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-oxido-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C25H17Cl2N7O10S3.3Na/c26-23-30-24(27)32-25(31-23)29-17-11-15(45(36,37)38)8-12-9-19(47(42,43)44)21(22(35)20(12)17)34-33-14-6-7-16(18(10-14)46(39,40)41)28-13-4-2-1-3-5-13;;;/h1-11,28,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

POWKFPVLIOLDNF-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Blue 81 typically involves the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is then condensed with 2,4,6-trichloro-1,3,5-triazine . The reaction conditions generally include maintaining a low temperature to control the diazotization process and using acidic or basic conditions to facilitate the coupling and condensation reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, washing, and drying processes before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Reactive Blue 81 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the chromophore and loss of color.

    Reduction: Reduction reactions can occur under anaerobic conditions, resulting in the cleavage of azo bonds and formation of aromatic amines.

    Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions, forming covalent bonds with hydroxyl or amino groups in the substrate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: The dye reacts with cellulose fibers in an alkaline medium, typically using sodium carbonate as a base.

Major Products Formed

    Oxidation: Degradation products include smaller organic molecules and inorganic salts.

    Reduction: Aromatic amines and other reduced intermediates.

    Substitution: Covalently bonded dye-cellulose complexes.

Scientific Research Applications

Textile Industry

1.1 Cotton Dyeing

Reactive Blue 81 is predominantly used for dyeing cotton fabrics. Its high color yield and wash-fastness make it ideal for producing durable textile products. The dye ensures vibrant colors that withstand multiple washes, catering to the apparel and home textile sectors. The growing consumer demand for sustainable and eco-friendly products further enhances its appeal in cotton applications, as manufacturers seek dyes with lower environmental impact .

1.2 Synthetic Fiber Applications

In addition to cotton, this compound is employed in dyeing synthetic fibers such as polyester and nylon. The dye's compatibility with various dyeing techniques, including direct and exhaust methods, facilitates its use in producing textiles for clothing, industrial applications, and home furnishings. The increasing demand for high-performance fabrics in activewear and sports apparel is expected to drive further growth in this segment .

Other Industrial Applications

2.1 Paper Industry

This compound is also utilized in the paper industry for coloring paper and cardboard products. Its stability and vibrant hue contribute to the aesthetic appeal of these materials, making it a valuable component in packaging and stationery products .

2.2 Leather Industry

In the leather industry, this compound is used to achieve deep blue shades in leather goods. The dye's strong bonding properties ensure that the color remains vibrant over time, which is essential for high-quality leather products .

2.3 Synthetic Rubber and Plastics

The compound finds niche applications in the production of synthetic rubber and certain plastic materials where its bright color and stability are desired. Although the demand in these areas is less significant compared to textiles, it still contributes to the overall market size of this compound .

Environmental Considerations

Research indicates that this compound can be challenging to biodegrade, exhibiting toxic properties under certain conditions. Studies have explored photocatalytic degradation methods using nanoparticles to enhance the removal of this dye from wastewater. For instance, a study demonstrated that NiO-doped ZnO-ZrO₂ nanoparticles could achieve up to 100% degradation of this compound under UV irradiation after 180 minutes, highlighting potential treatment solutions for industrial wastewater containing this dye .

Case Studies

4.1 Photocatalytic Degradation Study

A significant study focused on improving the photocatalytic degradation of this compound using synthesized NiO-doped ZnO-ZrO₂ nanoparticles under UV light. The results showed a remarkable removal rate of 96.7% after 180 minutes of irradiation, indicating that this method could effectively mitigate environmental impacts associated with this dye's use .

4.2 Adsorption Studies

Another study investigated the adsorption characteristics of this compound using carbon nanotubes as an adsorbent material. The findings revealed that at extreme pH levels (both acidic and basic), the adsorption kinetics were significantly faster, suggesting that optimizing pH could enhance wastewater treatment processes involving this dye .

Mechanism of Action

The primary mechanism of action of Reactive Blue 81 involves the formation of covalent bonds with the substrate. The reactive groups in the dye, such as the triazine ring, react with nucleophilic groups in the substrate, forming stable covalent bonds. This ensures high wash fastness and durability of the dyed material. The molecular targets include hydroxyl and amino groups in cellulose fibers, proteins, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adsorption Performance

Reactive Blue 81’s adsorption behavior varies significantly depending on the adsorbent material and pH. Key comparisons include:

Adsorbent Dye Maximum Capacity (mg/g) Optimal pH Reference
Multi-walled carbon nanotubes This compound 32.968 2, 12
Multi-walled carbon nanotubes Reactive Yellow 81 33.859 2, 12
Soya bean meal This compound 49.04 (at 120 mg/L) 2
Soya bean meal Reactive Red 2 Higher than RB81 2
Rye straw (modified) This compound Lower than Direct Orange 26 Not specified
  • Key Insight : this compound generally shows lower adsorption capacity compared to structurally simpler dyes like Reactive Yellow 81 and Reactive Red 2, likely due to its larger molecular size and steric hindrance .

Degradation Efficiency

Photocatalytic Degradation
  • This compound: Achieved 100% degradation using NiO-doped ZnO–ZrO₂ nanoparticles under UV light (180 min, pH 3) .
  • Reactive Violet 1/Red 198: Degussa P-25 TiO₂ nanoparticles show superior degradation for these dyes compared to RB81 .
Electrochemical Degradation
  • This compound : Oxidizes efficiently at Ti/RuO₂ electrodes due to RuO₂’s electrocatalytic properties. Complete mineralization requires photoelectrochemical coupling (UV + electrochemical oxidation) .
  • Reactive Red 120/Yellow 81 : Degrade faster than RB81 in solar photo-Fenton systems but leave more residual organics .
Ozonation
  • RB81 decolorization follows fast pseudo-first-order kinetics with a rate constant of 4.5 × 10⁷ M⁻¹s⁻¹ , outperforming many high-molecular-weight azo dyes .

Microbial Decolorization

  • This compound : Decolorized >90% by the microbial consortium NYC-1 at 250 mg/L, but efficiency drops at higher concentrations. Lower molecular weight enables faster breakdown compared to Reactive Black 5 or Reactive Green 19 .

Toxicity Profile

  • Ecotoxicology: Limited data, but its persistence in wastewater necessitates advanced treatment to prevent aquatic toxicity .

Structural and Functional Differences

Dye Molecular Weight Key Functional Groups Application
This compound 808.49 Azo, sulfonic acid, triazine Cotton dyeing
Reactive Blue 19 626.54 Anthraquinone, sulfonic acid Polyamide fibers
Reactive Red 120 1,469.96 Polyazo, sulfonic acid High-washfastness textiles
Reactive Yellow 81 718.48 Monoazo, sulfonic acid Cellulosic blends
  • Note: RB81’s triazine groups enhance covalent bonding with cellulose but complicate degradation due to stable heterocyclic rings .

Biological Activity

Reactive Blue 81 (RB81) is a synthetic azo dye widely used in the textile industry due to its vibrant color and stability. However, its persistence in the environment raises concerns regarding its biological activity and potential toxicity. This article reviews the biological activity of this compound, focusing on its degradation, adsorption characteristics, and potential bioremediation strategies.

Chemical Structure and Properties

This compound belongs to the class of azo dyes characterized by the presence of one or more azo groups (-N=N-). Its chemical structure contributes to its stability and resistance to degradation, making it a challenging pollutant in wastewater management.

Biodegradation Studies

Biodegradation is a crucial process for mitigating the environmental impact of azo dyes. Several studies have investigated the ability of microorganisms to decolorize and degrade RB81.

Case Study: Yeast Strains for Decolorization

A study conducted by Gharieb et al. (2020) evaluated the decolorization capabilities of yeast isolates from textile effluents. The study found that two yeast strains, Meyerozyma guilliermondii and Naganishia diffluens, effectively decolorized RB81, achieving up to 87% decolorization at a concentration of 0.01% after 48 hours. The results are summarized in Table 1.

Yeast StrainInitial ConcentrationDecolorization (%)Time (hours)
Meyerozyma guilliermondii0.01%87.048
Naganishia diffluens0.01%70.748

The study utilized UV-visible spectroscopy to confirm dye degradation, highlighting the potential for using these yeasts in bioremediation applications.

Adsorption Characteristics

Adsorption is another effective method for removing RB81 from wastewater. Research has shown that various adsorbents can effectively capture this dye.

Table 2: Adsorption Capacity of Different Adsorbents

Adsorbent TypeMaximum Adsorption Capacity (mg/g)
Powdered Activated Carbon33.859 (for Reactive Yellow 81)
Multi-walled Carbon Nanotubes32.968 (for Reactive Blue 116)
Plant SorbentVaries based on specific conditions

A study by Bhatt et al. (2024) demonstrated that powdered activated carbon (PAC) could effectively adsorb RB81, with optimal conditions identified at specific pH levels and contact times.

Biochemical Mechanisms

The mechanisms underlying the biological activity of RB81 involve both chemical and biological pathways. Microbial degradation often involves enzymatic processes where enzymes such as azoreductases play a significant role in breaking down azo bonds.

Environmental Impact and Toxicity

The environmental persistence of this compound raises concerns about its toxicity to aquatic organisms. Studies have indicated that RB81 can exhibit cytotoxic effects on various cell lines, necessitating further investigation into its ecological impact.

Q & A

Q. What are the molecular characteristics of RB81 relevant to its reactivity?

  • Structure : RB81 has the molecular formula C₂₅H₁₇Cl₂N₇O₁₀S₃Na₃ (MW = 811.51) and a conjugated chromophore system, which influences its absorption bands and reactivity with oxidants .

Advanced Research Questions

Q. How can photocatalytic efficiency for RB81 degradation be optimized under visible light?

  • Material Design : Doping ZnO–ZrO₂ with NiO induces a red shift in absorption (410 nm → 435 nm), enhancing visible-light activity .
  • Parameter Optimization : Use response surface methodology (RSM) to identify optimal conditions (e.g., pH = 3, catalyst dosage = 15 mg/L, initial dye concentration = 5 mg/L) .
  • Kinetic Validation : Ensure alignment with pseudo-first-order kinetics and the Langmuir–Hinshelwood model .

Q. How do contradictions in reported optimal pH for RB81 adsorption arise, and how can they be resolved?

  • Case Study : Soya bean meal showed higher RB81 uptake at pH 2 , while carbon nanotubes performed best at pH 2 and 12 .
  • Resolution : Replicate experiments under identical conditions, validate using intra-particle diffusion models , and consider adsorbent-specific surface charge interactions .

Q. What strategies improve reproducibility in RB81 degradation studies?

  • Protocol Standardization : Document catalyst synthesis steps, reaction conditions (e.g., UV intensity, ozone flow rate), and analytical methods (e.g., calibration curves for spectrophotometry) .
  • Data Validation : Use triangulation (e.g., SEM, XRD, and DRS for material characterization) and report sensitivity measures (e.g., detection limits) .

Q. How can researchers integrate green chemistry principles into RB81 degradation workflows?

  • Renewable Materials : Substitute synthetic catalysts with biomass-derived adsorbents (e.g., rye straw ).
  • Energy Efficiency : Optimize processes at ambient temperature/pressure and minimize solvent use per green chemistry guidelines .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing RB81 sorption isotherms?

  • Isotherm Models : Fit equilibrium data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces). For RB81, Freundlich better described biosorption on soya bean meal , while Langmuir fit carbon nanotube adsorption .
  • Error Analysis : Report R² values and use tools like ANOVA to assess model significance .

Q. How should researchers address data gaps when scaling lab-scale RB81 treatment to real-world applications?

  • Pilot Studies : Conduct batch-to-continuous flow reactor trials, monitor by-products (e.g., chloride ions from RB81 degradation), and assess long-term catalyst stability .
  • Lifecycle Analysis : Evaluate energy consumption, material recyclability, and toxicity of degradation products .

Q. What ethical and reporting standards apply to RB81 research?

  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal protocols) for experimental details, data sharing, and avoiding redundant visualizations .
  • Ethical Compliance : Obtain approvals for hazardous waste handling, cite primary literature, and disclose funding sources .

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